7,8-Dimethylquinolin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
7,8-dimethylquinolin-3-amine |
InChI |
InChI=1S/C11H12N2/c1-7-3-4-9-5-10(12)6-13-11(9)8(7)2/h3-6H,12H2,1-2H3 |
InChI Key |
CDVARHUCTAVCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=C(C=C2C=C1)N)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7,8 Dimethylquinolin 3 Amine and Its Derivatives
Regioselective Synthesis Strategies for 7,8-Dimethylquinolin-3-amine
The precise control of substituent placement on the quinoline (B57606) core is paramount for tuning the physicochemical and biological properties of the resulting compounds. This section explores regioselective methods to introduce the crucial 3-amino functionality onto the 7,8-dimethylquinoline (B1340081) framework.
Cyclocondensation and Halogenation Approaches
Traditional methods for quinoline synthesis, such as the Skraup, Friedländer, and Combes reactions, offer pathways to the core structure, which can then be functionalized. The Skraup synthesis, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, can be adapted for substituted anilines like 2,3-dimethylaniline (B142581) to produce 7,8-dimethylquinoline. The Friedländer synthesis, a condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, provides a versatile route to polysubstituted quinolines. Similarly, the Combes synthesis achieves 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an aniline with a β-diketone.
Once the 7,8-dimethylquinoline core is obtained, regioselective halogenation at the 3-position is a key step toward introducing the amino group. Subsequent nucleophilic substitution of the resulting 3-halo-7,8-dimethylquinoline with an amine source can then yield the target compound. A notable example involves the chlorination of 7,8-dimethylquinolin-2,4-diol with thionyl chloride to yield 2-chloro-7,8-dimethylquinoline derivatives, which can then undergo further functionalization. The regioselectivity of halogenation can be influenced by the directing effects of existing substituents and the choice of halogenating agent. For instance, metal-free halogenation of 8-substituted quinolines has been shown to proceed with high regioselectivity at the C5-position under mild conditions.
Nucleophilic Substitution Reactions in Quinoline Precursors
A direct and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized quinoline ring. This approach typically starts with a 7,8-dimethylquinoline bearing a good leaving group, such as a halogen, at the 3-position. The reaction with various nitrogen nucleophiles, including ammonia, primary amines, or secondary amines, can then introduce the desired amino functionality.
For instance, the reaction of 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline with various aromatic amines in ethanol (B145695) under reflux conditions has been demonstrated to yield the corresponding 2-amino-7,8-dimethylquinoline derivatives. The success of these reactions often depends on the nature of the leaving group, the nucleophilicity of the amine, and the reaction conditions, such as solvent and temperature.
Palladium-Catalyzed Cross-Coupling for Derivatization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild and highly efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. These powerful tools are instrumental in the derivatization of the 7,8-dimethylquinoline scaffold.
C-N Cross-Coupling Reactions for Amine Functionalization
The Buchwald-Hartwig amination is a premier palladium-catalyzed method for the formation of C-N bonds. This reaction allows for the coupling of a 3-halo-7,8-dimethylquinoline with a wide range of primary and secondary amines to introduce diverse amino substituents at the 3-position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope. Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, enable the coupling of even challenging substrates under mild conditions. While specific examples for the 3-position of 7,8-dimethylquinoline are not extensively documented, the general applicability of this reaction to halo-quinolines suggests its high potential in this context.
| Catalyst/Ligand | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ / Xantphos | Various primary and secondary amines | Cs₂CO₃ | Dioxane | 100 | 88-94 |
| Pd(OAc)₂ / BINAP | Anilines | NaOtBu | Toluene | 80-110 | 70-95 |
| RuPhos-Pd-G3 | Primary and secondary amines | LiHMDS | THF | 65 | 71-85 |
Suzuki-Miyaura and Miyaura Borylation in Quinoline Synthesis
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst. This reaction can be employed to introduce aryl, heteroaryl, or alkyl groups at the 3-position of a 7,8-dimethylquinoline scaffold, starting from the corresponding 3-halo derivative. The reaction is known for its high functional group tolerance and generally mild conditions.
A precursor to the Suzuki-Miyaura coupling is the Miyaura borylation, which installs a boronic ester group onto the quinoline ring. This is typically achieved by reacting a haloquinoline with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting borylated quinoline can then be used in subsequent Suzuki-Miyaura reactions with a wide array of coupling partners. One-pot procedures combining the borylation and Suzuki-Miyaura coupling have been developed, offering an efficient route to 8-arylquinolines.
| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 3-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |
| 8-Bromoquinoline | Various arylboronic acids | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 75-98 |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Various aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane | 60-95 |
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Halogenated Heterocycles. (Note: This table includes examples from related heterocyclic systems to illustrate the general applicability and conditions of the Suzuki-Miyaura reaction).
Catalyst-Free and Green Chemistry Approaches in Quinoline Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Catalyst-free and green chemistry approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.
Several catalyst-free methods for quinoline synthesis have been reported, often relying on thermal or microwave-assisted conditions to promote the desired transformations. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are particularly attractive from a green chemistry perspective. These reactions are atom-economical and can generate complex molecules in a single, efficient step. One-pot, catalyst-free methodologies for the synthesis of quinoline-tethered α-amino ketones have been developed through three-component reactions of arylglyoxals, 2-aminoquinolines, and other suitable partners in ethanol.
Green chemistry principles are also being applied to traditional quinoline syntheses. The use of water as a solvent, biodegradable catalysts, and solvent-free reaction conditions are becoming increasingly common. For instance, the Friedländer synthesis has been successfully carried out in water without the need for a catalyst. The development of nanocatalysts also offers a green alternative, providing high catalytic activity and the potential for catalyst recycling.
| Reaction Type | Reactants | Conditions | Solvent | Yield (%) |
| Three-component | Arylglyoxal, 2-aminoquinoline, 4-hydroxy-1-methylquinolin-2(1H)-one | Reflux | Ethanol | High |
| Friedländer Annulation | 2-Aminobenzaldehyde, Ketones | 70 °C | Water | up to 97 |
| Multicomponent | Aldehydes, Active methylene (B1212753) compounds, Ammonium (B1175870) acetate | Ultrasonic irradiation, CS/CuNPs catalyst | Ethanol | Good |
Table 3: Examples of Catalyst-Free and Green Approaches to Quinoline Synthesis.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govijpsjournal.combenthamdirect.com This methodology utilizes microwave radiation to directly and efficiently heat the reaction mixture, a process known as molecular heating, which occurs through dipole rotation and ionic conduction. tandfonline.com The application of microwave irradiation has been successfully employed in various quinoline syntheses, including heterocyclic ring formation and condensation reactions. nih.gov
The significant advantages of MAOS include a dramatic reduction in reaction times, improved yields, and enhanced purity of the final products. acs.org For instance, syntheses that might take several hours under conventional reflux conditions can often be completed in a matter of minutes using a microwave reactor. tandfonline.commdpi.com This rapid process allows for the swift optimization of reaction conditions and accelerates the development of libraries of compounds for screening purposes. ijpsjournal.comacs.org
One notable application is the microwave-assisted Friedländer condensation, a key reaction for quinoline synthesis. Studies have shown that this reaction, when performed under microwave irradiation, can be significantly more efficient in terms of both time and yield. benthamdirect.com For example, the esterification of 2-phenylquinoline-4-carboxylic acid with ethanol, which requires 22 hours of heating under conventional conditions, was completed in just 10 minutes with a comparable yield using microwave irradiation. tandfonline.com
The following table provides a comparison between microwave-assisted synthesis and conventional heating methods for the synthesis of quinoline derivatives, highlighting the efficiency of the microwave approach.
| Product | Method | Reaction Time | Yield (%) |
| 7-Amino-8-methylquinoline | Conventional | 4 hours | 35% |
| 7-Amino-8-methylquinoline nih.gov | Microwave | 15 minutes | 35% |
| Ethyl 2-phenylcinchoninate | Conventional | 22 hours | ~94% |
| Ethyl 2-phenylcinchoninate tandfonline.com | Microwave | 10 minutes | 94% |
| Quinoline-4-carboxylic acids | Conventional | 2-4 hours | 60-85% |
| Quinoline-4-carboxylic acids tandfonline.com | Microwave | 3-10 minutes | 70-95% |
| Dihydropyrido[2,3-d]pyrimidines acs.org | Microwave | 8-20 minutes | Not specified |
Utilization of Eco-Friendly Solvents and Reagents
In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable synthetic routes for quinolines. ijpsjournal.comresearchgate.net These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. bohrium.com Key strategies include the use of environmentally benign solvents, recyclable catalysts, and solvent-free reaction conditions. ijpsjournal.combohrium.com
Eco-friendly solvents such as water, ethanol, and ionic liquids are increasingly being used as alternatives to traditional volatile organic solvents. bohrium.comnih.gov Water, in particular, is an attractive green solvent for its non-toxic, non-flammable, and inexpensive nature. researchgate.net Formic acid has also been identified as a versatile and environmentally friendly catalyst for quinoline synthesis, offering milder reaction conditions and improved selectivity. ijpsjournal.com
The table below lists some eco-friendly solvents and catalysts that have been successfully employed in the synthesis of quinoline derivatives.
| Category | Name | Rationale for "Eco-Friendly" Use |
| Solvents | Water researchgate.netbohrium.com | Non-toxic, non-flammable, abundant, inexpensive. |
| Ethanol bohrium.comnih.gov | Renewable, biodegradable, low toxicity. | |
| Ionic Liquids ijpsjournal.com | Low vapor pressure, high thermal stability, potential for recyclability. | |
| Deep Eutectic Solvents (DESs) ijpsjournal.com | Biodegradable, low toxicity, easy to prepare. | |
| Polyethylene Glycol (PEG-400) tandfonline.com | Recyclable, non-toxic, biodegradable. | |
| Catalysts | Formic Acid ijpsjournal.com | Renewable, biodegradable, less hazardous. |
| p-Toluenesulfonic acid (p-TSA) bohrium.com | Effective solid acid catalyst. | |
| Fe3O4 Nanoparticles nih.gov | Recyclable magnetic catalyst. | |
| L-proline benthamdirect.com | Biodegradable organocatalyst. | |
| Amberlyst-15 tandfonline.com | Reusable solid acid catalyst. |
Novel Annulation and Functionalization Reactions for Quinoline Formation
The construction of the quinoline ring system has been revolutionized by the advent of novel annulation and functionalization reactions. These methods often employ transition-metal catalysis to achieve high levels of efficiency and selectivity, allowing for the synthesis of complex quinoline derivatives from simple starting materials.
Domino C-H Functionalization Strategies
Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. These processes are highly atom-economical and efficient as they avoid the need for isolating intermediates. When combined with C-H functionalization, these strategies provide powerful tools for quinoline synthesis.
For example, copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes have been developed to produce quinoline derivatives. rsc.org This process involves an aldol (B89426) reaction followed by C(aryl)-N bond formation and elimination. rsc.org Similarly, a copper-catalyzed domino synthesis of quinazolinones has been achieved through a sequence involving an Ullmann-type coupling and aerobic oxidative C-H amidation. acs.org These methods highlight the potential of domino strategies to construct complex heterocyclic systems in a single pot.
Iron-Promoted Tandem Reactions
Iron, being an abundant, inexpensive, and environmentally benign metal, has garnered significant interest as a catalyst in organic synthesis. chemistryviews.org Iron-promoted tandem reactions have been successfully applied to the synthesis of quinoline derivatives.
A notable example is the iron-promoted tandem reaction of anilines with styrene (B11656) oxides, which proceeds via C-C bond cleavage and C-H activation to form 3-arylquinolines. organic-chemistry.org This reaction utilizes inexpensive FeCl3 as the promoter and tolerates a variety of substituents on both the aniline and styrene oxide starting materials. organic-chemistry.org The proposed mechanism involves the formation of a β-amino alcohol, followed by dehydration, enamine generation, and subsequent C-H and C-C bond activation steps. organic-chemistry.org
Iron catalysts have also been employed in visible-light-driven reactions for the hydroxyalkylation of quinolines, demonstrating the versatility of iron in promoting novel transformations under mild and environmentally friendly conditions. mdpi.com
[3+3] Annulation and Alkynylation-Cyclization Reactions
Annulation reactions are crucial for the construction of cyclic systems. In the context of quinoline synthesis, [3+3] annulation strategies have been developed. A formal [3+2+1] cycloaddition reaction mediated by molecular iodine allows for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org
Alkynylation-cyclization reactions provide another powerful route to the quinoline core. The electrophilic cyclization of N-(2-alkynyl)anilines is a versatile method for synthesizing a wide variety of substituted quinolines under mild conditions. nih.gov This 6-endo-dig cyclization can be promoted by various electrophiles such as ICl, I2, and Br2, affording 3-halo-substituted quinolines which are valuable for further functionalization. nih.govamazonaws.com Furthermore, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes offers a catalyst- and additive-free method for the rapid synthesis of multiply substituted quinolines. acs.orgorganic-chemistry.org
Chemical Reactivity and Mechanistic Investigations of 7,8 Dimethylquinolin 3 Amine
Reaction Pathways of the Quinoline (B57606) Amine Moiety
The primary amine group at the 3-position of the 7,8-dimethylquinoline (B1340081) scaffold is a key site for synthetic modification, enabling the construction of a diverse array of derivatives. Its reactivity is characteristic of aromatic amines, participating in reactions that form new carbon-nitrogen and other heteroatom bonds.
Nucleophilic Reactivity at the Amine Group
The lone pair of electrons on the nitrogen atom of the 3-amino group confers nucleophilic character, allowing it to readily attack electrophilic centers. This reactivity is fundamental to the construction of more complex molecules.
Acylation: The amine group of 3-aminoquinoline (B160951) derivatives can undergo acylation with various acylating agents, such as acyl chlorides or anhydrides, to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. For instance, the acylation of aminoquinolines is a common strategy in the synthesis of biologically active compounds. nih.govacs.org While specific studies on the acylation of 7,8-Dimethylquinolin-3-amine are not extensively documented, the general reactivity of 3-aminoquinolines suggests that it would readily react with acylating agents. rsc.orgthieme-connect.com For example, the reaction of 3-aminoquinoline with 4-chlorobutyryl chloride has been reported as a step in the synthesis of more complex heterocyclic systems. rsc.org
Alkylation: The amine group can also be alkylated using alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants. The "borrowing hydrogen" strategy, catalyzed by transition metals, offers an efficient method for the N-alkylation of aminoquinolines with alcohols. bohrium.com Auxiliary-directed, palladium-catalyzed alkylation of C-H bonds in 8-aminoquinoline (B160924) amides has also been demonstrated, showcasing the versatility of functionalizing quinoline systems. nih.gov Site-selective C5-H and N-H alkylation of unprotected 8-aminoquinolines has been achieved, highlighting the potential for regiocontrolled modifications. dntb.gov.ua
Table 1: Representative Nucleophilic Reactions at the Amine Group of Aminoquinolines
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Acylation | Acyl chloride, base | N-Acylaminoquinoline | nih.govacs.org |
| Alkylation | Alkyl halide, base | N-Alkylaminoquinoline | bohrium.comnih.gov |
| Reductive Amination | Carbonyl compound, reducing agent | N-Alkylaminoquinoline | researchgate.net |
Amination Reactions for Complex Derivative Formation
The 3-amino group serves as a versatile handle for the synthesis of more elaborate molecular architectures. It can act as a nucleophile in various coupling reactions or be transformed into other functional groups that can then participate in further transformations.
Schiff Base Formation: Primary amines, such as this compound, readily condense with aldehydes and ketones to form Schiff bases (imines). dntb.gov.uaconnectjournals.comresearchgate.net This reversible reaction is often catalyzed by acids or bases and involves the formation of a hemiaminal intermediate followed by dehydration. researchgate.net The resulting imine can be a stable final product or an intermediate that can be reduced to a secondary amine or used in other cycloaddition reactions.
Synthesis of Fused Heterocycles: The amino group can be a key component in the construction of fused heterocyclic systems. For example, derivatives of 7,8-dimethylquinoline have been used to synthesize fused furo[3,2-c]quinolines and pyrazolo[3,4-b]quinolines. connectjournals.com In these syntheses, the amino group or a precursor is strategically positioned to undergo cyclization with other functional groups on the quinoline core or on an appended side chain.
Oxidation and Reduction Chemistry of the Quinoline Core
The quinoline ring system, including the dimethyl-substituted variant, is susceptible to both oxidation and reduction reactions, which can alter the aromaticity and introduce new functional groups.
Oxidation: The oxidation of quinoline derivatives can occur at the nitrogen atom to form N-oxides or at the methyl groups. The oxidation of dimethylquinolines can lead to the formation of the corresponding quinoline-2-carbaldehydes. smolecule.com For instance, the oxidation of 2,4-dimethylquinoline (B72138) with selenium dioxide yields 4-methylquinoline-2-carbaldehyde. smolecule.comnih.gov However, the presence of an 8-methyl group can hinder the N-oxidation of the quinoline nucleus with hydrogen peroxide. cdnsciencepub.com
Reduction: The quinoline ring can be reduced under various conditions to yield dihydro- and tetrahydroquinoline derivatives. The selective reduction of the benzene (B151609) or pyridine (B92270) ring of the quinoline nucleus can be achieved by careful choice of reducing agents and reaction conditions. For example, the hydrogenation of a chloro-substituted aminoquinoline over platinum(IV) oxide in the presence of perchloric acid resulted in the selective reduction of the benzene ring. mdpi.com
Table 2: Oxidation and Reduction of Substituted Quinolines
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Oxidation of Methyl Group | Selenium dioxide, heat | Quinoline carbaldehyde | smolecule.com |
| Reduction of Quinoline Core | H₂, PtO₂, HClO₄ | Tetrahydroquinoline | mdpi.com |
Intramolecular Reactivity Studies and Rearrangements
When appropriately functionalized, this compound can undergo intramolecular reactions, leading to the formation of novel polycyclic structures. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds.
Intramolecular Heck Reaction: The palladium-catalyzed intramolecular Heck reaction is a powerful tool for the synthesis of fused ring systems. nih.govrsc.orgacs.orgchim.itresearchgate.net This reaction typically involves the cyclization of a vinyl or aryl halide onto a tethered alkene. While direct examples involving this compound are scarce, the general methodology is applicable to a wide range of heterocyclic substrates, including quinolones. nih.govresearchgate.net For instance, the intramolecular Heck cyclization of N-(hetero)arylcarboxamides has been used to afford tricyclic fused quinolones. nih.gov
Photochemical Rearrangements: Quinoline derivatives can undergo various photochemical rearrangements upon irradiation with UV light. publish.csiro.auresearchgate.netoup.comnih.gov These reactions can lead to complex skeletal reorganizations and the formation of novel heterocyclic structures. For example, the photochemical rearrangement of certain quinoline N-oxides has been shown to yield quinolin-2(1H)-ones or 3,1-benzoxazepines, depending on the solvent. publish.csiro.au
Elucidation of Reaction Mechanisms via Spectroscopic and Computational Techniques
A combination of spectroscopic and computational methods is invaluable for understanding the intricate details of the reaction mechanisms involving this compound and its derivatives.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for the structural elucidation of reactants, intermediates, and products. nih.govmdpi.comresearchgate.netscielo.bruncw.edu Two-dimensional NMR techniques, such as COSY and HMBC, can provide detailed information about the connectivity of atoms within a molecule. nih.govresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of compounds and to gain insights into their fragmentation patterns, which can aid in structure determination. scielo.brrsc.orgmcmaster.caresearchgate.net
Computational Techniques:
Density Functional Theory (DFT): DFT calculations are widely used to model the electronic structure and reactivity of molecules. researchgate.netwiley.comaip.orgpku.edu.cnmdpi.comrsc.org These calculations can provide insights into reaction pathways, transition state geometries, and the relative stabilities of intermediates and products. For example, DFT studies have been used to investigate the mechanism of quinoline synthesis and the reactivity of substituted quinolines. researchgate.netwiley.com
Advanced Spectroscopic and Photophysical Characterization of 7,8 Dimethylquinolin 3 Amine Analogs
Structural Elucidation via High-Resolution Spectroscopic Methods
Definitive structural confirmation of 7,8-Dimethylquinolin-3-amine relies on the synergistic use of several high-resolution spectroscopic techniques. While specific experimental data for this compound is not extensively available in public literature, the expected spectroscopic characteristics can be inferred from data on analogous quinoline (B57606) derivatives and fundamental principles of spectroscopy.
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information for structural verification.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the quinoline core would appear in the aromatic region (typically δ 7.0-9.0 ppm). The H2 and H4 protons are anticipated to be the most deshielded due to the electron-withdrawing effect of the heterocyclic nitrogen atom. The protons on the benzene (B151609) ring (H5 and H6) would resonate at slightly higher fields. The two methyl groups at the C7 and C8 positions would likely appear as sharp singlets in the aliphatic region (δ 2.0-3.0 ppm). The amine (-NH₂) protons would typically present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each of the 11 carbon atoms in the molecule. The carbons of the quinoline ring are expected in the δ 110-150 ppm range. Carbons adjacent to the nitrogen (C2 and C8a) would be significantly deshielded. The carbon bearing the amino group (C3) would also show a characteristic shift. The two methyl carbons would resonate at high field (typically δ 15-25 ppm). Theoretical calculations and comparisons with experimental data for similar quinoline derivatives are often used to assign specific chemical shifts. tsijournals.comnih.govmagritek.commdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| H2 | ~8.5 - 9.0 | ~145 - 150 | Deshielded by adjacent nitrogen. |
| C3 | - | ~135 - 140 | Attached to the amine group. |
| H4 | ~7.8 - 8.2 | ~125 - 130 | Aromatic proton. |
| H5 | ~7.2 - 7.6 | ~127 - 132 | Aromatic proton. |
| H6 | ~7.0 - 7.4 | ~125 - 130 | Aromatic proton. |
| C7-CH₃ | ~2.3 - 2.7 | ~15 - 20 | Methyl group protons and carbon. |
| C8-CH₃ | ~2.4 - 2.8 | ~18 - 25 | Methyl group protons and carbon. |
Note: The values presented are estimations based on general principles and data from related quinoline structures.
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
MS: For this compound (C₁₁H₁₂N₂), the molecular weight is approximately 172.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 172. The fragmentation pattern of quinoline derivatives often involves the loss of small, stable molecules. Characteristic fragmentation of the quinoline ring can provide structural confirmation. nih.govnih.gov
HRMS: High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. sannova.netresearchgate.netpharmafocusamerica.com For C₁₁H₁₂N₂, the expected exact mass would be calculated and compared to the experimental value with a high degree of precision (typically within 5 ppm), confirming the molecular formula.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected m/z Value | Information Provided |
|---|---|---|
| MS (EI) | 172 | Molecular Ion (M⁺) |
Note: Fragmentation patterns would provide further structural details.
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the spectrum would be characterized by several key absorption bands. The N-H stretching of the primary amine group is expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the quinoline ring system would produce a series of sharp peaks in the 1500-1650 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range. Finally, C-H bending vibrations for the aromatic ring and methyl groups would be present in the fingerprint region (<1500 cm⁻¹). researchgate.netscialert.netvscht.czmdpi.com
Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (methyl) | 2850 - 3000 | Medium |
| C=C and C=N Ring Stretch | 1500 - 1650 | Strong to Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. mdpi.comresearchgate.net While a crystal structure for this compound is not publicly documented, data from closely related analogs, such as 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, can provide valuable insights into the expected geometry. nih.gov
The quinoline ring system is expected to be largely planar. The analysis would yield precise bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking between quinoline rings, would also be identified, providing crucial information about the crystal packing and supramolecular assembly. mdpi.comnih.gov
Table 4: Crystallographic Data for the Analogous Compound 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₀ClNO |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 20.4542 (13) |
| b (Å) | 6.7393 (4) |
| c (Å) | 7.5675 (4) |
| V (ų) | 1043.16 (11) |
Note: This data represents a structural analog and serves as a model for the expected core structure of this compound.
Analysis of Electronic Absorption and Emission Properties
The photophysical characteristics of this compound are dictated by its electronic structure. UV-Vis spectroscopy is the primary technique used to probe the electronic transitions within the molecule.
UV-Vis absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. The spectrum of quinoline and its derivatives is typically characterized by strong absorption bands in the UV region, arising from π→π* transitions within the aromatic system. acs.org
For this compound, several absorption bands are expected. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima (λ_max) compared to unsubstituted quinoline, extending the absorption to longer wavelengths. The solvent environment can also influence the position of these bands (solvatochromism). researchgate.net The molar absorptivity (ε), a measure of the probability of the electronic transition, would also be determined from the spectrum. researchgate.net
Table 5: Expected UV-Vis Absorption Properties for this compound in a Nonpolar Solvent
| Transition Type | Expected λ_max Range (nm) | Description |
|---|---|---|
| π→π* (B-band) | ~220 - 250 | High-energy transition within the benzene portion. |
Note: These are estimated ranges. The exact λ_max values and molar absorptivity coefficients would need to be determined experimentally.
Photoluminescence (PL) Spectroscopy and Emission Spectra
Photoluminescence (PL) spectroscopy is a fundamental technique for characterizing the emissive properties of fluorescent molecules. For quinoline derivatives, photoexcitation into the S₀–S₁ absorption band typically results in a single, intense emission band. rsc.org The specific wavelength of this emission is highly dependent on the molecular structure and the surrounding environment. For instance, in neutral dichloromethane (B109758) solution, various quinoline-substituted dyes exhibit emission maxima between 500 and 560 nm. rsc.org Analogs such as 1H-pyrazolo[3,4-b]quinoline derivatives show fluorescence maxima around 460–480 nm, with the exact peak position varying with the solvent. nih.gov
The emission spectra of quinoline derivatives are often broad, a characteristic typical for molecules with large Stokes shifts. mdpi.com The shape and intensity of these spectra provide valuable information about the electronic transitions occurring within the molecule upon excitation.
Fluorescence Quantum Yield Determinations
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The quantum yield of quinoline derivatives is highly sensitive to their chemical structure and environment. For example, the quantum yield of certain 1H-pyrazolo[3,4-b]quinoline derivatives can range from as high as 12.87% in non-polar n-hexane to as low as 0.75% in polar acetonitrile, with the decrease attributed to a photoinduced electron transfer (PET) mechanism in more polar solvents. nih.gov
For some quinoline-fused compounds, quantum yields can be significant, with one analog exhibiting values ranging from 0.1063 to 0.3681, peaking in acetonitrile, while another showed a range of 0.1522 to 0.8019, with the highest efficiency observed in toluene. acs.org In the solid state, certain 7,8-disubstituted quinoline analogs can maintain high fluorescence emission. researchgate.net The quantum yield is also influenced by pH; protonation of the quinoline nitrogen can lead to a substantial enhancement of fluorescence intensity. For example, one quinoline derivative saw its quantum yield increase from 0.21 to 0.79 upon protonation. rsc.org
Table 1: Fluorescence Quantum Yield (ΦF) of Selected Quinoline Analogs in Various Solvents This table is interactive. Click on the headers to sort the data.
| Compound Class | Solvent | Quantum Yield (ΦF) |
|---|---|---|
| 1H-Pyrazolo[3,4-b]quinoline | n-Hexane | 0.1287 |
| 1H-Pyrazolo[3,4-b]quinoline | Acetonitrile | 0.0075 |
| Quinoline-Fused Derivative 1 | Acetonitrile | 0.3681 |
| Quinoline-Fused Derivative 1 | Various | 0.1063 - 0.3681 |
| Quinoline-Fused Derivative 2 | Toluene | 0.8019 |
| Quinoline-Fused Derivative 2 | Various | 0.1522 - 0.8019 |
| HBO-6-isoquino (Neutral) | Dichloromethane | 0.21 |
Stokes Shift Analysis
The Stokes shift, the difference in energy between the maxima of the absorption and emission spectra, is a key characteristic of a fluorophore. Quinoline derivatives are often noted for their large Stokes shifts. mdpi.com This property is highly desirable for applications in fluorescence imaging as it minimizes self-absorption and improves signal-to-noise ratios. mdpi.com
The magnitude of the Stokes shift is influenced by the solvent environment and intramolecular processes. For example, certain quinoline-fused derivatives exhibit large Stokes shifts ranging from 10,212 cm⁻¹ to 21,320 cm⁻¹. acs.org In some quinoline-substituted HBO dyes, the Stokes shift can be as large as 11,000 cm⁻¹, indicating a significant structural reorganization in the excited state. rsc.org A bathochromic (red) shift in the Stokes shift with increasing solvent polarity can confirm a π→π* transition with intramolecular charge transfer (ICT) character. niscpr.res.in This large separation between excitation and emission wavelengths is a hallmark of many advanced quinoline-based fluorophores. mdpi.com
Table 2: Stokes Shift of Selected Quinoline Analogs in Different Solvents This table is interactive. Click on the headers to sort the data.
| Compound | Solvent | Stokes Shift (cm⁻¹) |
|---|---|---|
| Quinoline-Fused Derivative A | Various | 12,390 - 20,542 |
| Quinoline-Fused Derivative B | Various | 10,212 - 21,320 |
Environment-Sensitive Photophysical Behavior
The fluorescence of this compound analogs is often highly responsive to the local environment, a property that makes them valuable as molecular sensors and probes.
Solvatochromism and Solvent Polarity Effects on Emission
Solvatochromism describes the change in the color of a solution of a compound with a change in solvent polarity. Quinoline derivatives frequently display strong positive solvatochromism, where an increase in solvent polarity causes a red shift in the emission band. mdpi.com This phenomenon arises from a larger dipole moment in the excited state compared to the ground state, leading to greater stabilization of the excited state by polar solvent molecules. mdpi.comniscpr.res.in
For example, N-aryl-7,8-disubstituted-2-(trifluoromethyl)quinolin-4-amine analogs exhibit pronounced fluorescent solvatochromism. researchgate.net In non-polar solvents, these compounds show high absolute fluorescence quantum yields, whereas the fluorescence is almost completely quenched in polar solvents. researchgate.net This strong dependence of emission spectra on solvent polarity is a clear indication of an intramolecular charge-transfer character of the emission. mdpi.com
pH Sensitivity of the Quinoline Scaffold
The quinoline scaffold contains a nitrogen atom that can be protonated in acidic conditions, significantly altering the molecule's electronic and photophysical properties. This makes many quinoline derivatives sensitive to pH. rsc.org Protonation is often an effective method for enhancing the fluorescence of quinolines. rsc.org A significant increase in fluorescence intensity is typically observed when strong acids are used. rsc.org
For example, at low pH values, certain 7-amino-1-methyl quinolinium-based probes are highly fluorescent, with quantum yields around 0.6-0.8. nih.govacs.org The protonation can also induce a bathochromic shift; neutral benzo[h]quinoline (B1196314) has a fluorescence maximum at 367 nm, which shifts to 416 nm for the protonated cationic species. rsc.org This pH-dependent fluorescence makes these compounds potential sensors for monitoring pH in various environments, including biological systems. researchgate.net
Aggregation-Induced Emission (AIE) Characteristics of Quinoline Derivatives
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. researchgate.net This effect is the opposite of the more common aggregation-caused quenching (ACQ) effect. Several quinoline-based compounds have been designed to exhibit AIE. nih.govrsc.org
The mechanism behind AIE in these systems is typically the restriction of intramolecular motions (RIMs), such as intramolecular rotations. researchgate.net In a dissolved state, these molecules can undergo non-radiative decay through these motions. When aggregated, the molecules are packed together, restricting these movements and forcing the excited state to decay radiatively, resulting in strong fluorescence emission. researchgate.net This AIE feature is often accompanied by a noticeable redshift in both absorption and emission spectra, corresponding to the formation of J-aggregates. nih.gov Quinoline-based AIE materials have attracted significant interest for their applications as fluorescent sensors and as emitters in non-doped organic light-emitting diodes (OLEDs). nih.govrsc.org
Computational and Theoretical Studies of 7,8 Dimethylquinolin 3 Amine
Electronic Structure Calculations
The electronic structure of a molecule is fundamental to its reactivity, and computational chemistry provides powerful tools to investigate it. Density Functional Theory (DFT) is a common method used to predict electronic properties such as molecular orbital energies and electron density distributions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com
For quinoline (B57606) itself, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have determined the HOMO energy to be -6.646 eV and the LUMO energy to be -1.816 eV, resulting in a HOMO-LUMO energy gap of 4.83 eV. scirp.org In a study of the isomeric compound 7-Amino-2,4-dimethylquinoline, DFT analysis predicted a HOMO-LUMO gap of 4.2 eV. For the cis and trans conformers of another related derivative, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy differences were calculated as 3.84 eV and 3.75 eV, respectively. dergipark.org.tr These values suggest that the electronic transitions in such quinoline systems are significantly influenced by the nature and position of substituents. The amino group, being an electron-donating group, is expected to raise the HOMO energy level of 7,8-Dimethylquinolin-3-amine, likely resulting in a smaller HOMO-LUMO gap compared to unsubstituted quinoline.
| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|---|
| Quinoline | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |
| 7-Amino-2,4-dimethylquinoline | DFT | Not Specified | Not Specified | 4.2 | |
| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) | B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 3.75 | dergipark.org.tr |
| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis) | B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 3.84 | dergipark.org.tr |
Electron Density Distributions
The distribution of electron density within a molecule, often visualized through molecular electrostatic potential (MEP) maps, reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In quinoline derivatives, the nitrogen atom of the heterocyclic ring typically exhibits a region of negative electrostatic potential, making it a site for electrophilic attack. The amino group in this compound would introduce another electron-rich region, enhancing the nucleophilic character of the molecule, particularly at the amino nitrogen and certain positions on the aromatic rings. Conversely, the hydrogen atoms of the amino group would be regions of positive potential.
Rational Design Based on Electronic Structure
Understanding the electronic structure is pivotal for the rational design of new molecules with desired properties. For instance, in the development of novel antiplasmodial agents, isoindoline-dione-4-aminoquinolines have been designed based on the principle that the quinoline ring interacts with heme via π-π stacking. nih.gov Computational studies aid in predicting how modifications to the molecular structure, such as the introduction of methyl and amino groups in this compound, will alter the electronic properties and, consequently, the molecule's potential interactions with biological targets or its performance in materials science applications.
Molecular Geometry Optimization and Conformational Analysis
Theoretical geometry optimization aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For flexible molecules, conformational analysis is performed to identify different stable conformers and their relative energies.
For quinoline derivatives, the fused ring system is largely planar. In a study of 2,4-Dichloro-7,8-dimethylquinoline, the two independent molecules in the asymmetric unit were found to be essentially planar. nih.gov The substitution pattern, however, can introduce some distortions. The methyl and amino groups of this compound would have specific spatial orientations that are determined by minimizing steric hindrance and optimizing electronic interactions. For example, the amino group may exhibit a pyramidal geometry, and the methyl groups will have preferred rotational orientations. Computational methods like DFT can precisely calculate bond lengths, bond angles, and dihedral angles of the optimized geometry.
Theoretical Studies of Electrochemical Properties
Computational electrochemistry allows for the prediction of redox properties, which are crucial for understanding the behavior of molecules in electrochemical applications and in biological redox processes.
Prediction of Reduction and Oxidation Potentials
The energies of the HOMO and LUMO are directly related to the oxidation and reduction potentials of a molecule. A higher HOMO energy corresponds to a lower oxidation potential (easier to oxidize), while a lower LUMO energy corresponds to a higher reduction potential (easier to reduce).
Correlation Between Chemical Structure and Redox Behavior
The redox behavior of a molecule, its ability to donate or accept electrons, is fundamentally linked to its electronic structure. In quinoline derivatives, this behavior is heavily influenced by the nature and position of substituents on the ring system. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density of the aromatic system, thereby changing the molecule's oxidation and reduction potentials.
For this compound, the key structural features influencing its redox properties are the amino (-NH₂) group and the two methyl (-CH₃) groups. Both methyl groups and, more significantly, the amino group are electron-donating. Their combined effect increases the electron density on the quinoline ring system. Computational studies on related quinoline structures show a strong correlation between this increased electron density and redox potentials. mdpi.com
Oxidation: The high electron density from the EDGs makes it easier for this compound to lose an electron (i.e., to be oxidized). Therefore, it is predicted to have a lower oxidation potential compared to unsubstituted quinoline or quinolines with electron-withdrawing substituents.
Reduction: Conversely, the electron-rich nature of the molecule makes it more difficult to add an electron (i.e., to be reduced). This results in a more negative reduction potential.
These correlations are often investigated using techniques like cyclic voltammetry, which can be supported and explained by calculations of frontier molecular orbitals (HOMO and LUMO). mdpi.com A higher HOMO energy level, often associated with electron-donating groups, corresponds to a greater ease of oxidation.
Table 1: Predicted Influence of Substituents on Quinoline Redox Potentials
| Compound | Substituent Type | Predicted Effect on Oxidation Potential | Predicted Effect on Reduction Potential |
| This compound | Electron-Donating (-NH₂, -CH₃) | Lower (Easier to Oxidize) | More Negative (Harder to Reduce) |
| Unsubstituted Quinoline | None | Baseline | Baseline |
| Nitroquinoline | Electron-Withdrawing (-NO₂) | Higher (Harder to Oxidize) | Less Negative (Easier to Reduce) |
Molecular Docking and Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are crucial in drug discovery for estimating the strength and nature of the interaction between a potential drug molecule and its biological target.
Ligand-Target Protein Binding Affinity Predictions
The binding affinity, often quantified by the dissociation constant (Kd) or a scoring function (e.g., in kcal/mol), indicates the strength of the protein-ligand interaction. nih.gov Molecular docking simulations for quinoline-based compounds against various protein targets, such as kinases and DNA gyrase, have shown that their binding affinity is highly dependent on the substitution pattern. mdpi.comnih.gov
For this compound, docking studies against a hypothetical kinase target would predict its binding affinity based on how well it fits into the active site and the non-covalent interactions it forms. The amine and quinoline nitrogen can act as hydrogen bond donors and acceptors, while the aromatic rings facilitate pi-stacking interactions. The methyl groups contribute to hydrophobic interactions. While specific data for this compound is not available, studies on structurally similar N-Mannich bases of 1,3,4-oxadiazole (B1194373) show binding affinities ranging from -10.5 to -14.5 kcal/mol for various kinase receptors. mdpi.com It is plausible that this compound would exhibit comparable binding affinities depending on the specific target.
Table 2: Illustrative Predicted Binding Affinities for Quinoline-like Compounds Against Kinase Targets
| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Compound 7 (N-Mannich base) | c-MET Kinase | -14.5 | mdpi.com |
| Compound 5 (N-Mannich base) | EGFR Kinase | -12.4 | mdpi.com |
| Compound 12 (N-Mannich base) | TrkA Kinase | -10.5 | mdpi.com |
Analysis of Hydrogen Bonding and Pi-Stacking Interactions
The stability of a ligand in a protein's binding pocket is determined by a network of non-covalent interactions.
Hydrogen Bonding: The 3-amino group of this compound is a potent hydrogen bond donor. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. Molecular docking studies on similar heterocyclic compounds consistently highlight the importance of these interactions with amino acid residues like aspartate, glutamate (B1630785), and serine in protein active sites. mdpi.comresearchgate.net
Pi-Stacking Interactions: The flat, aromatic quinoline ring system is ideal for forming pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. rsc.orguva.es These interactions are crucial for correctly orienting the ligand within the binding site. The methyl groups at positions 7 and 8 may also participate in hydrophobic or pi-alkyl interactions. mdpi.com
In a typical kinase binding site, one would predict that the quinoline core of this compound would form pi-stacking interactions with a phenylalanine residue, while the 3-amino group would form a critical hydrogen bond with a glutamate or aspartate residue at the back of the pocket.
Quantum Chemical Descriptors and Optical Property Predictions
Quantum chemical descriptors are numerical values derived from the molecular wavefunction that quantify various aspects of a molecule's electronic structure and reactivity. scirp.orgbigchem.eu These are often calculated using Density Functional Theory (DFT). irjweb.com
Dipole Moment, Polarizability, and Hyperpolarizability
These descriptors relate to how a molecule's charge distribution behaves in an electric field.
Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. mdpi.com Aromatic systems like quinoline are generally highly polarizable. The addition of electron-donating methyl and amino groups would further enhance the polarizability of the molecule.
Hyperpolarizability (β): This is a measure of the non-linear response of a molecule to a strong electric field and is relevant for non-linear optical materials. Molecules with significant charge asymmetry and large polarizabilities, like substituted quinolines, can exhibit notable hyperpolarizability. mdpi.com
Table 3: Representative Quantum Chemical Properties for Related Aromatic Amines
| Molecule | Dipole Moment (Debye) |
| Pyridine (B92270) N-oxide | 4.24 |
| Aniline (B41778) | 1.51 |
| Trimethylamine oxide | 5.02 |
Data sourced from Linton (1940) as cited in research articles. sapub.org
Energy Gap Calculations Related to Charge Transfer
The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical quantum chemical descriptor. irjweb.comwuxibiology.com
Significance: A small HOMO-LUMO gap generally implies high chemical reactivity, low kinetic stability, and high polarizability. rsc.org It also indicates that the molecule can be easily excited, which is fundamental to its optical and electronic properties, including intramolecular charge transfer (ICT). rsc.orgresearchgate.net
Influence of Substituents: The HOMO-LUMO gap of the quinoline system is strongly modulated by its substituents. Electron-donating groups, such as the amino and dimethyl groups in this compound, tend to raise the energy of the HOMO. This typically leads to a decrease in the HOMO-LUMO gap compared to the unsubstituted parent molecule. myu-group.co.jp A smaller energy gap facilitates the transfer of an electron from the HOMO to the LUMO upon excitation, a process central to charge transfer phenomena. chemrxiv.orgscielo.org.mx
Computational studies using DFT can precisely calculate these energy levels. For quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule (the benzene (B151609) ring and EDGs), while the LUMO is centered on the electron-deficient pyridine part of the ring system. rsc.org This spatial separation of orbitals is a hallmark of molecules with strong charge-transfer character.
Table 4: Illustrative HOMO-LUMO Gaps for Related Heterocyclic Systems
| Molecule System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| Polyethylene Chain | -7.60 | +2.39 | 9.99 | myu-group.co.jp |
| PE with Conjugated Double Bond | -5.62 | -0.27 | 5.35 | myu-group.co.jp |
Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite a thorough investigation of scientific databases and public records, detailed research focusing specifically on the chemical compound this compound is not available in the public domain. As a result, an in-depth article on its medicinal chemistry research frontiers, as per the requested outline, cannot be generated at this time.
Searches for structure-activity relationship (SAR) studies, elucidation of molecular mechanisms of action, and investigational anticancer activity for this compound have not yielded any specific published research. This suggests that the compound may not have been a significant focus of medicinal chemistry research to date, or that any existing studies are not publicly accessible.
The broader family of quinoline derivatives has been the subject of extensive research, with many compounds showing a wide range of biological activities, including anticancer and antimicrobial properties. This research often involves the synthesis and evaluation of large libraries of related compounds to understand how different chemical substitutions on the quinoline core affect their biological function.
For instance, studies on various substituted quinolines have explored their potential to:
Inhibit enzymes: Certain quinoline derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation.
Interact with cellular receptors: The quinoline scaffold can serve as a basis for designing molecules that bind to specific receptors, thereby modulating cellular signaling pathways.
Induce apoptosis and cell cycle arrest: Many anticancer compounds, including some quinoline derivatives, exert their effects by triggering programmed cell death (apoptosis) or by halting the cell division cycle in cancer cells.
Interfere with metabolic pathways: The unique metabolic characteristics of cancer cells can be exploited, and some quinoline-based compounds have been investigated for their ability to disrupt these pathways.
However, without specific studies on this compound, it is not possible to provide scientifically accurate information regarding its specific biological functions, mechanisms of action, or potential as a therapeutic agent. The generation of data tables and detailed research findings as requested is therefore unachievable.
Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the medicinal chemistry frontiers of this compound.
Medicinal Chemistry Research Frontiers of 7,8 Dimethylquinolin 3 Amine
Investigational Anticancer Activity
Selective Targeting Mechanisms
The quinoline (B57606) scaffold is a recognized "privileged structure" in medicinal chemistry, known for its role in designing compounds that can selectively target pathological cells, particularly in oncology. Derivatives of quinoline have been investigated for various anticancer mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and direct interaction with nucleic acids. The strategic placement of substituents on the quinoline ring is crucial for tuning the biological activity and selectivity of these compounds.
While research specifically on 7,8-Dimethylquinolin-3-amine is limited, studies on closely related 7,8-dimethylquinoline (B1340081) derivatives provide insight into potential selective targeting mechanisms. For example, research into 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid has indicated its potential to inhibit cancer cell proliferation through pathways involving apoptosis induction and cell cycle arrest. Similarly, other quinoline derivatives have been noted for their antiproliferative effects against various cancer cell lines.
The mechanisms for related quinoline compounds often involve interaction with key biological targets within cancer cells. These can include the inhibition of enzymes crucial for cell growth and proliferation or the intercalation of the planar quinoline structure into DNA, which disrupts replication and transcription processes. The presence of the dimethyl groups at the 7 and 8 positions, as seen in 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride, influences the electronic environment and steric profile of the molecule, which can in turn affect its binding affinity and selectivity for specific molecular targets within cancer cells. The amino group at position 3 of the core compound offers a reactive site for further chemical modification, allowing for the development of new derivatives designed to enhance these selective targeting capabilities.
Antimicrobial and Antifungal Research Potential
The emergence of drug-resistant microbial and fungal strains has spurred the search for new classes of therapeutic agents. The quinoline framework is a cornerstone in this area of research, with numerous derivatives demonstrating a broad spectrum of biological activities. connectjournals.com Research into derivatives of 7,8-dimethylquinoline has revealed promising potential in developing novel antimicrobial and antifungal agents. connectjournals.com
A study involving the synthesis of various compounds derived from 7,8-dimethylquinoline-2,4-diol explored their efficacy against several bacterial and fungal pathogens. connectjournals.com These investigations provide a foundation for understanding the antimicrobial and antifungal research potential of the 7,8-dimethylquinoline scaffold.
In a study evaluating the antibacterial properties of newly synthesized 7,8-dimethylquinoline derivatives, several compounds were screened against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. connectjournals.com The results, obtained using the ditch-plate technique, indicated that the antibacterial activity was influenced by the specific structural modifications made to the parent quinoline scaffold. connectjournals.com
Notably, certain Schiff's bases and carbothioamide derivatives of 7,8-dimethylquinoline showed varying degrees of inhibition. For instance, compound 7f (4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-7,8-dimethylquinolin-2-amine) was reported to exhibit high activity against Escherichia coli and moderate activity against Staphylococcus aureus. connectjournals.com Other derivatives, such as compounds 3a , 3c , 4d , and 4h , displayed moderate activity against both bacterial strains tested. connectjournals.com Conversely, a number of other synthesized compounds showed only weak activity, highlighting the structural specificity required for potent antibacterial effects. connectjournals.com
| Compound | Bacterial Strain | Observed Activity |
|---|---|---|
| 3a, 3c | Escherichia coli | Moderate |
| 3a, 3c | Staphylococcus aureus | Moderate |
| 4d, 4h | Escherichia coli | Moderate |
| 4d, 4h | Staphylococcus aureus | Moderate |
| 7f | Escherichia coli | High |
| 7f | Staphylococcus aureus | Moderate |
| 3b, 3d, 7b, 7c, 7d, 10a, 10e | Escherichia coli | Weak |
| 3b, 3d, 7b, 7c, 7d, 10a, 10e | Staphylococcus aureus | Weak |
The same series of synthesized 7,8-dimethylquinoline derivatives were also evaluated for their potential as antifungal agents. connectjournals.com The in vitro screening was conducted against a panel of four fungal species: Aspergillus niger, Candida albicans, Cryptococcus neoformans, and Thielaviopsis paradoxa. The paper-disc diffusion method was utilized to assess the inhibitory activity of the compounds at specified concentrations. connectjournals.com
The study found that several of the tested compounds exhibited notable antifungal activity. Specifically, compounds 3c , 4c , 4h , and 7f were identified as having significant activity against all four fungal strains. connectjournals.com The compound 10c also showed good activity against the tested fungi. connectjournals.com This suggests that the 7,8-dimethylquinoline scaffold can be a viable starting point for the development of broad-spectrum antifungal agents.
| Compound | Fungal Strains Tested | Observed Activity |
|---|---|---|
| 3c | A. niger, C. albicans, C. neoformans, T. paradoxa | Significant |
| 4c | A. niger, C. albicans, C. neoformans, T. paradoxa | Significant |
| 4h | A. niger, C. albicans, C. neoformans, T. paradoxa | Significant |
| 7f | A. niger, C. albicans, C. neoformans, T. paradoxa | Significant |
| 10c | A. niger, C. albicans, C. neoformans, T. paradoxa | Good |
The quinoline core is a well-established pharmacophore in the development of antitubercular agents, with the clinically important drug Bedaquiline serving as a key example. austinpublishinggroup.commdpi.com The quinoline ring itself has been shown to confer activity against Mycobacterium tuberculosis, making its derivatives a promising area for new drug discovery. austinpublishinggroup.com
While direct studies on this compound are not extensively documented, research on structurally similar compounds suggests potential in this field. For instance, derivatives of 7,8-dihydroquinoline (B3351581) have been synthesized and shown to possess in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv. nih.gov In one study, certain hydrazinecarbothioamide derivatives of the dihydroquinolinone core exhibited significant inhibition, with MIC values as low as 0.39 µg/mL. nih.gov Furthermore, related compounds such as 7-chloro-2,8-dimethylquinoline (B48905) derivatives have been noted for their potential antitubercular properties. smolecule.com These findings underscore the importance of the substituted quinoline scaffold and suggest that this compound could serve as a valuable backbone for the design of novel antitubercular candidates.
Antimalarial Investigations Based on Structural Similarities to Chloroquine (B1663885)
The 4-aminoquinoline (B48711) structure is the cornerstone of some of the most historically significant antimalarial drugs, most notably Chloroquine. mdpi.comacs.org These drugs are thought to exert their effect by interfering with the detoxification of heme within the parasite's food vacuole. acs.org However, the widespread emergence of Chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. nih.gov A primary strategy in this endeavor is the structural modification of the quinoline scaffold to overcome resistance mechanisms. nih.gov
This compound, as a substituted aminoquinoline, shares a fundamental structural framework with Chloroquine and its analogues. Although its amino group is at the 3-position rather than the 4-position, the shared quinoline nucleus makes it a compound of interest for antimalarial research. The core hypothesis is that the quinoline ring is responsible for complexing with heme, while substituents on the ring influence factors like drug accumulation, solubility, and the ability to evade parasite resistance mechanisms, such as the Chloroquine Resistance Transporter (PfCRT). acs.orgnih.gov The 7-chloro group in Chloroquine is considered important for its activity, and investigations into how different substitution patterns, such as the 7,8-dimethyl groups, affect antiplasmodial activity are a logical avenue of research. acs.org Therefore, this compound represents a scaffold that could be explored for its potential to yield novel compounds active against both sensitive and resistant malaria parasites.
Central Nervous System (CNS) Activity and Neuroactive Compound Design
Quinoline and its derivatives are recognized as privileged structures in the design of compounds that are active in the central nervous system (CNS). researchgate.net The rigid bicyclic structure of quinoline allows for the precise spatial arrangement of functional groups, which is critical for interaction with specific receptors and enzymes in the brain. Various quinoline derivatives have been investigated for a wide range of neuroactive properties, including neuroprotection and the modulation of neurotransmitter systems. researchgate.net
While specific research into the CNS activity of this compound is not widely published, its potential can be inferred from studies on the broader quinoline class. For example, certain quinoline derivatives have been patented for their activity as agonists of 5HT7 receptors, which are involved in the modulation of circadian rhythms, mood, and cognition. google.com.na The design of neuroactive compounds often involves modifying a core scaffold like quinoline to optimize properties such as blood-brain barrier permeability and target selectivity. The 3-amino and 7,8-dimethyl functionalities on the this compound scaffold provide distinct points for chemical modification, enabling the creation of libraries of new compounds for screening against various CNS targets. This makes the compound a potentially valuable starting point for the rational design of next-generation neurotherapeutics.
Discovery and Optimization of Biological Target Inhibitors
The development of small molecules that can selectively inhibit the function of biological targets, such as enzymes, is a cornerstone of modern drug discovery. The this compound scaffold serves as a valuable starting point for the synthesis of such inhibitors.
The quinoline core is present in a variety of enzyme inhibitors. Research into quinoline derivatives has revealed their potential to inhibit a diverse range of enzymes by interacting with their active sites. nih.gov For instance, certain quinoline-based compounds have been identified as inhibitors of DNA methyltransferases (DNMTs), enzymes crucial in epigenetic regulation. nih.gov The mechanism of inhibition can involve the quinoline structure intercalating into DNA, which in turn alters the enzyme's conformation and prevents its catalytic activity. nih.gov
Derivatives of the quinoline scaffold are also explored for their antimicrobial properties, which can arise from the inhibition of essential bacterial enzymes. The functionalization of the quinoline ring, such as the introduction of chloro and methyl groups, can modulate the inhibitory potency and selectivity of these compounds against various enzymes. evitachem.com The 3-amino group on the 7,8-dimethylquinoline-3-amine scaffold provides a key reactive site for creating a library of derivatives to screen against different enzyme targets.
Table 1: Examples of Enzyme Inhibition by Quinoline-Based Compounds
| Compound Class | Target Enzyme(s) | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Quinoline Analogs | DNA Methyltransferase 1 (DNMT1) | Cancer | nih.gov |
| Chloroquinoline Derivatives | Bacterial Enzymes | Infectious Diseases | |
| Aminoquinoline Derivatives | Parasitic Enzymes | Antileishmanial, Antitrypanosomal | nih.gov |
This table presents examples of enzyme inhibition by the broader class of quinoline derivatives to illustrate the potential of the this compound scaffold.
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, making them an important target in cancer therapy. tjpr.org A typical HDAC inhibitor (HDACi) consists of three main components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. tjpr.org
While hydroxamic acids are common ZBGs in approved HDAC inhibitors like Vorinostat, research is ongoing to find novel scaffolds. tjpr.org The cap group is often an aromatic or heterocyclic moiety. In this context, the 7,8-dimethylquinoline core could serve as a unique cap group. The design of novel HDACis involves modifying this cap group to improve potency and selectivity for different HDAC isoforms. frontiersin.orgmdpi.com For example, studies on quinoxaline (B1680401) and coumarin-based HDAC inhibitors demonstrate that the heterocyclic cap group is crucial for activity, and modifications can lead to potent, nanomolar inhibitors. frontiersin.orgmdpi.com Although direct studies on this compound as an HDACi are not prominent, its structural features align with the general pharmacophore model for the cap region of HDAC inhibitors, suggesting a potential avenue for future research.
Table 2: Pharmacophore Model of a Typical HDAC Inhibitor
| Component | Function | Common Examples | Reference |
|---|---|---|---|
| Zinc-Binding Group (ZBG) | Coordinates with the Zn²⁺ ion in the catalytic site. | Hydroxamic acid, Benzamide | tjpr.orgturkjps.org |
| Linker | Connects the ZBG and the cap group; fits into the enzyme's catalytic tunnel. | Alkyl chain, Aryl group | mdpi.com |
| Cap Group | Interacts with residues at the rim of the active site, enhancing affinity and selectivity. | Phenyl, Biphenyl, Heterocycles (e.g., Coumarin, Quinoline) | tjpr.orgmdpi.com |
This table describes the general structure of HDAC inhibitors, for which the this compound structure could serve as a cap group.
In Silico Pharmacokinetic Predictions for Lead Discovery (Computational ADME Aspects)
In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial to identify candidates with favorable pharmacokinetic profiles. uniroma1.it In silico, or computational, methods provide a rapid and cost-effective way to evaluate these properties before committing to expensive synthesis and in vitro testing. uniroma1.itmdpi.com
For a lead compound like this compound, several key parameters can be predicted using computational tools. These predictions are often based on established models and rules, such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a molecule and its potential for oral bioavailability. mdpi.combiotechnologia-journal.org
Key computational ADME parameters include:
Molecular Weight (MW): Influences diffusion and absorption.
LogP (lipophilicity): Affects solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA): Correlates with membrane permeability. biotechnologia-journal.org
Number of Hydrogen Bond Donors and Acceptors: Impacts solubility and binding.
Aqueous Solubility (LogS): A critical factor for absorption.
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.
CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions. researchgate.net
Various online tools and software, such as SwissADME, can be used to generate these predictions for novel compounds. biotechnologia-journal.org By analyzing the predicted ADME profile of this compound and its potential derivatives, medicinal chemists can prioritize which compounds to synthesize and test, focusing on those with the highest probability of success in later developmental stages.
Table 3: Representative In Silico ADME Predictions for Drug-Like Compounds
| Parameter | Description | Favorable Range for Oral Bioavailability | Reference |
|---|---|---|---|
| Molecular Weight (MW) | Mass of the molecule. | < 500 g/mol | mdpi.com |
| LogP | Octanol-water partition coefficient. | < 5 | mdpi.com |
| H-Bond Donors | Number of O-H and N-H bonds. | < 5 | mdpi.com |
| H-Bond Acceptors | Number of N and O atoms. | < 10 | mdpi.com |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | < 140 Ų | biotechnologia-journal.org |
| Aqueous Solubility (LogS) | Logarithm of the molar solubility. | > -6 | |
| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High | biotechnologia-journal.org |
| BBB Permeant | Prediction of ability to cross the blood-brain barrier. | Yes/No | researchgate.net |
This table shows typical parameters evaluated during in silico ADME prediction and their generally accepted favorable ranges for lead discovery.
Applications of 7,8 Dimethylquinolin 3 Amine in Materials Science
Development of Fluorescent Probes and Dyes
Live-Cell Imaging Applications
Quinoline-based fluorescent probes, including those derived from the 7,8-dimethylquinoline (B1340081) structure, are powerful tools for live-cell imaging. nih.govnanolive.comthermofisher.com These small-molecule probes can be engineered to be cell-permeant, allowing for the real-time visualization of dynamic cellular processes. thermofisher.com The DMAQ scaffold, for instance, has been successfully applied to live-cell imaging, demonstrating a unique two-stage fluorescence response to intracellular pH. nih.gov This pH sensitivity allows for multicolor imaging within living cells, providing valuable insights into cellular function and health. nih.gov The ability to track cellular biomolecules and structures over time in their native environment is a significant advantage of using these probes. thermofisher.com
Golgi Apparatus Localization and Imaging
The Golgi apparatus is a critical organelle involved in protein and lipid processing and transport. rsc.orgmdpi.com Developing probes that specifically target the Golgi is essential for studying its function and its role in diseases. While research into Golgi-targeting probes is still developing compared to other organelles like mitochondria, certain molecular strategies have shown promise. rsc.orgmdpi.com The cytoplasmic tail of some viral proteins, for example, contains sequences that are both necessary and sufficient for Golgi targeting. nih.gov Fluorescently-labeled ceramides (B1148491) are also effective probes for the Golgi apparatus. thermofisher.com While direct evidence for 7,8-dimethylquinolin-3-amine itself in Golgi targeting is not prominent, the adaptable nature of the quinoline (B57606) scaffold suggests its potential for modification with Golgi-targeting moieties. The development of such probes would provide powerful, non-invasive tools for the real-time visualization of the Golgi apparatus. rsc.org
Two-Photon Fluorescence Microscopy Applications
Two-photon fluorescence microscopy (2PFM) is an advanced imaging technique that offers several advantages over traditional confocal microscopy, including increased penetration depth in tissue and reduced phototoxicity. nih.govevidentscientific.com This is achieved by exciting fluorophores with two photons of longer wavelength light, which is less scattered by tissue. nih.govresearchgate.net For a fluorophore to be effective in 2PFM, it needs to have a high two-photon absorption cross-section. nih.gov Quinoline derivatives have been investigated for their potential in 2PFM. For instance, fluorene-based molecules, which share some structural similarities with quinolines in terms of being aromatic systems, have been shown to exhibit high two-photon absorption cross-sections, making them suitable for 2PFM imaging. nih.gov The development of 7,8-dimethylquinoline-based probes with optimized two-photon absorption properties could lead to brighter and more effective imaging in deep tissue and live organisms. wiley.com
Chemo- and Nano-Sensor Development
The 8-aminoquinoline (B160924) motif is a well-established chelating unit for the development of ion sensors. arkat-usa.org By functionalizing this core structure, it is possible to create chemosensors with high affinity and selectivity for specific analytes. arkat-usa.orgrsc.org The aldehyde group, for example, offers a versatile handle for further chemical modifications to fine-tune the sensor's properties. arkat-usa.org The development of nanosensors, which operate at the nanoscale, is a rapidly advancing field. nih.gov These sensors can be designed to detect specific proteins, peptides, and small molecules with high sensitivity, often exhibiting a significant increase in fluorescence upon binding to the target. nih.gov While specific examples of this compound in nanosensors are not detailed in the provided results, the underlying principles of fluorogenic amino acids and tunable fluorescent scaffolds are highly relevant. nih.govnih.gov
| Sensor Type | Target Analyte(s) | Key Features |
| Ion Sensor | Metal ions (e.g., Zn2+) | Utilizes the 8-aminoquinoline chelating moiety. arkat-usa.org |
| Nanosensor | Proteins, peptides, small molecules | High sensitivity and fluorescence increase upon binding. nih.gov |
| Anion Chemosensor | Anions (e.g., cyanide) | Based on 1,8-naphthyridine (B1210474) structures, which are structurally related to quinolines. researchgate.net |
Integration into Organic Electronic Devices (e.g., OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is heavily dependent on the properties of the organic materials used in its construction. nih.govsigmaaldrich.com Quinoline derivatives have been explored for their potential use in organic electronic devices, including as components of organic semiconductors. The introduction of amine groups into organic molecules can improve the electroluminescence properties of OLEDs, such as color purity and operating voltage. nih.govresearchgate.net For instance, new blue-emitting compounds based on hexaphenylbenzene (B1630442) derivatives with amine side groups have shown excellent performance in OLED devices. nih.gov The thermal stability of these materials is also a critical factor for the longevity of the device. nih.gov While direct integration of this compound into OLEDs is not explicitly detailed, its structural features suggest it could serve as a valuable building block for designing new emitter or host materials.
Photobase Generators for Advanced Material Systems
Photobase generators (PBGs) are compounds that release a base upon exposure to light. researchgate.netfujifilm.com This light-induced generation of a base can be used to catalyze a variety of chemical reactions, such as anionic polymerization and cross-linking of polymers. researchgate.netfujifilm.com The use of PBGs offers advantages over traditional thermal curing methods, including spatial and temporal control over the reaction. researchgate.net Various classes of compounds have been investigated as PBGs, including quaternary ammonium (B1175870) salts. researchgate.netresearchgate.net The development of PBGs that are active under visible light is an area of ongoing research. researchgate.net While the direct use of this compound as a PBG is not documented in the provided search results, the amine functionality is a key component of many base molecules. Therefore, derivatives of this compound could potentially be designed to function as photobase generators for applications in advanced manufacturing and photopolymerization. researchgate.net
Role in Polymer Science as Functional Components
The incorporation of specific chemical moieties into polymer structures is a fundamental strategy for developing advanced materials with tailored properties. This compound, a heterocyclic aromatic amine, represents a versatile functional component for modifying and synthesizing novel polymers. While direct research on the polymerization of this specific compound is not extensively documented in public literature, its potential contributions can be inferred from the well-established roles of its constituent functional groups—the quinoline ring and the primary amine—in polymer science. The quinoline moiety is known for imparting thermal stability, optical activity, and electrochemical properties to polymers, while the amine group serves as a reactive site for polymerization and functionalization, influencing solubility and acid-base characteristics.
The primary amine group on the quinoline ring allows this compound to be incorporated into a variety of polymer backbones through several polymerization techniques. For instance, it can act as a monomer in step-growth polymerization reactions, such as the synthesis of polyamides, polyimides, or polyureas, by reacting with appropriate comonomers like dicarboxylic acids, dianhydrides, or diisocyanates, respectively. The aromatic nature of the quinoline ring would be expected to enhance the rigidity and thermal resistance of the resulting polymers.
Furthermore, the amine functionality can be used to graft this compound onto existing polymer chains, thereby modifying their surface properties or introducing new functionalities. This approach is common in the functionalization of polymers like polyvinyl chloride and others, where the amine displaces a halogen to form a new, functionalized polymer. tandfonline.com
The quinoline ring itself brings a unique set of properties to a polymer. Quinoline-containing polymers have been investigated for their applications in electronic and photonic devices due to their electrochemical and luminescent properties. tandfonline.commdpi.com The conjugated system of the quinoline ring can facilitate charge transport, making such polymers potentially suitable for use in organic light-emitting diodes (OLEDs) or as semiconductors. researchgate.netacs.org The dimethyl substitution at the 7 and 8 positions may further influence the solubility and processing characteristics of the polymer, as well as its electronic properties.
Moreover, the nitrogen atom within the quinoline ring can interact with metal ions, suggesting that polymers incorporating this compound could be designed as chelating agents for heavy metal removal or as catalysts. The presence of both a ring nitrogen and an exocyclic amine group could lead to the formation of stable complexes with a variety of metal ions.
The incorporation of this compound as a functional component in polymers could lead to materials with a combination of desirable traits. The anticipated properties of such polymers are summarized in the table below, based on the known effects of quinoline and amine functionalities in polymer science.
| Polymer Property | Anticipated Effect of Incorporating this compound | Relevant Functional Group |
| Thermal Stability | Increased due to the rigid aromatic quinoline structure. dergipark.org.tr | Quinoline Ring |
| Optical Properties | Potential for fluorescence and use in optoelectronic applications. researchgate.netacs.org | Quinoline Ring |
| Electrochemical Activity | May exhibit semiconducting or conductive properties. acs.orggoogle.com | Quinoline Ring |
| Reactivity | Amine group allows for polymerization and grafting reactions. tandfonline.com | Amine Group |
| Chelating Ability | Potential to bind with metal ions. | Quinoline Nitrogen and Amine Group |
| Solubility | Can be tailored by the choice of comonomer and polymer backbone. | Amine Group and Dimethyl Groups |
| Antibacterial Properties | Quinoline derivatives have shown antibacterial activity. tandfonline.com | Quinoline Ring |
Detailed research into the synthesis and characterization of polymers containing this compound would be necessary to fully elucidate its specific contributions to the final material's properties. However, the foundational knowledge of quinoline and amine chemistry in polymer science provides a strong basis for its potential as a valuable functional component in the development of new materials.
Future Perspectives in 7,8 Dimethylquinolin 3 Amine Research
Integration of Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and medicinal chemistry offers a transformative approach to drug discovery, enabling the rapid and efficient design of novel therapeutic agents. For 7,8-Dimethylquinolin-3-amine, these computational tools can accelerate the identification of potent and selective derivatives.
Predictive Modeling and Virtual Screening: Machine learning (ML) algorithms can be trained on existing datasets of quinoline (B57606) derivatives to build robust Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comrsc.orgresearchgate.net These models can elucidate the complex relationships between the molecular structure of this compound analogues and their biological activities. By analyzing various molecular descriptors, researchers can predict the efficacy of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. Techniques such as k-nearest neighbors (KNN), decision trees (DT), and back-propagation neural networks (BPNN) can be employed to develop these predictive models. mdpi.com
In silico techniques like molecular docking and molecular dynamics simulations are pivotal in this process. nih.gov These methods allow for the virtual screening of large libraries of compounds derived from the this compound scaffold against specific biological targets. By simulating the binding affinity and interactions at the molecular level, researchers can identify derivatives with optimal target engagement. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property modeling can be integrated to predict the pharmacokinetic and safety profiles of these virtual compounds, ensuring that only the most viable candidates proceed to the synthesis stage. nih.gov
Generative Models for De Novo Design: Beyond predictive modeling, generative AI models, including generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be employed for the de novo design of novel this compound derivatives. These models can learn the underlying patterns of known active molecules and generate new structures with desired properties, such as enhanced potency, reduced toxicity, or improved bioavailability. This approach facilitates the exploration of a vast chemical space to discover innovative molecular architectures that may not be conceived through traditional medicinal chemistry approaches.
The table below summarizes the key AI and ML approaches and their potential applications in the design of this compound derivatives.
| AI/ML Technique | Application in Compound Design | Potential Outcome |
| QSAR Modeling | Predict biological activity based on molecular structure. | Prioritization of potent derivatives for synthesis. |
| Molecular Docking | Simulate binding of derivatives to biological targets. | Identification of compounds with high binding affinity. |
| Molecular Dynamics | Analyze the stability of ligand-protein complexes over time. | Understanding of binding mechanisms and target engagement. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Selection of candidates with favorable drug-like properties. |
| Generative Models | Design novel molecular structures from scratch. | Discovery of innovative and highly active compounds. |
Exploration of Novel Biological Targets and Therapeutic Areas
The quinoline nucleus is a privileged scaffold, with derivatives showing a broad spectrum of biological activities. While the specific therapeutic applications of this compound are not yet fully elucidated, the known activities of related quinoline compounds provide a roadmap for future investigations into new biological targets and therapeutic indications.
Oncology: Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action. nih.govnih.gov Future research on this compound could explore its potential to inhibit key targets in oncology, such as:
Protein Kinases: Many quinoline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. researchgate.net Derivatives of this compound could be screened against a panel of kinases, including EGFR and HER-2, to identify potential dual-target inhibitors. biointerfaceresearch.com
Topoisomerases: These enzymes are essential for DNA replication and are validated targets for cancer chemotherapy. The planar structure of the quinoline ring suggests that derivatives of this compound could function as DNA intercalating agents and topoisomerase inhibitors. nih.gov
Tubulin Polymerization: Disruption of microtubule dynamics is a proven strategy in cancer treatment. The potential of this compound analogues to inhibit tubulin polymerization could be a fruitful area of investigation. nih.gov
Neurodegenerative Diseases: Oxidative stress and enzymatic dysregulation are implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's disease. Quinoline derivatives have shown promise as neuroprotective agents. mdpi.comnih.gov Research into this compound could focus on its ability to modulate targets such as:
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B): Inhibition of these enzymes can help restore neurotransmitter balance and is a therapeutic strategy for Alzheimer's and Parkinson's diseases, respectively. nih.gov
Antioxidant Activity: The capacity of this compound derivatives to scavenge free radicals and mitigate oxidative stress could offer neuroprotection. mdpi.com
Infectious Diseases: The quinoline scaffold is historically significant in the fight against infectious diseases, most notably malaria. The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. rsc.org Future studies could evaluate this compound derivatives for activity against:
Multi-drug Resistant Bacteria: Screening against a panel of Gram-positive and Gram-negative bacteria, including resistant strains, could reveal novel antibacterial agents. eurekaselect.com
Fungal and Viral Pathogens: The broad biological activity of quinolines suggests that this compound derivatives may also possess antifungal and antiviral properties. benthamdirect.com
The following table outlines potential therapeutic areas and corresponding biological targets for future research on this compound.
| Therapeutic Area | Potential Biological Targets | Rationale |
| Oncology | Protein Kinases, Topoisomerases, Tubulin | Established anticancer activity of quinoline scaffolds. |
| Neurodegenerative Diseases | AChE, MAO-B, Oxidative Stress Pathways | Known neuroprotective effects of quinoline derivatives. |
| Infectious Diseases | Bacterial, Fungal, and Viral Proteins/Enzymes | Historical success and broad-spectrum antimicrobial potential of quinolines. |
Advanced In Situ Characterization Techniques for Dynamic Processes
Understanding the reaction mechanisms, kinetics, and formation of intermediates during the synthesis of this compound and its derivatives is crucial for process optimization and scale-up. Advanced in situ and operando spectroscopic techniques provide real-time insights into these dynamic processes, offering a significant advantage over traditional offline analytical methods.
Real-time Reaction Monitoring: Techniques such as in situ Fourier-transform infrared (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into the reaction vessel. nih.gov This allows for the continuous monitoring of reactant consumption, product formation, and the transient appearance of intermediates. By tracking the evolution of characteristic spectral signatures over time, a detailed kinetic profile of the synthesis can be constructed. This real-time data is invaluable for optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities.
Operando Spectroscopy for Mechanistic Insights: Operando spectroscopy goes a step further by combining in situ characterization with simultaneous measurement of catalytic activity and selectivity. researchgate.netnih.gov This methodology is particularly relevant for catalytic syntheses of quinoline derivatives. By correlating changes in the catalyst's structure and electronic state with the reaction's performance, a deeper understanding of the catalytic cycle can be achieved. For instance, X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) can provide information on the oxidation state and coordination environment of a metal catalyst under actual reaction conditions. rsc.org
The application of these advanced techniques can help to:
Identify rate-determining steps in the reaction pathway.
Characterize unstable intermediates that are not detectable by conventional methods.
Elucidate the role of the catalyst and the mechanism of catalyst deactivation.
Develop more efficient and sustainable synthetic protocols.
The table below lists several advanced characterization techniques and their potential applications in studying the synthesis of this compound.
| Characterization Technique | Information Provided | Application in Synthesis |
| In Situ FTIR/Raman | Vibrational modes of functional groups. | Real-time tracking of bond formation/cleavage. |
| In Situ NMR | Chemical environment of atomic nuclei. | Structural elucidation of intermediates and products in solution. |
| Operando XAS/XRD | Electronic and geometric structure of catalysts. | Correlating catalyst state with activity and selectivity. |
| Mass Spectrometry | Molecular weight of reaction components. | Real-time monitoring of volatile species and reaction progress. |
Development of Multifunctional Quinoline-Based Scaffolds
The inherent versatility of the quinoline scaffold makes it an ideal platform for the development of multifunctional molecules that can address complex diseases through multiple mechanisms of action. By strategically functionalizing the this compound core, it is possible to design novel compounds with enhanced therapeutic profiles.
Molecular Hybridization: One promising strategy is molecular hybridization, which involves covalently linking the this compound scaffold with another pharmacophore to create a single molecule with dual biological activities. nih.govsnmjournals.org This approach can lead to synergistic effects, overcome drug resistance, and reduce the likelihood of adverse drug-drug interactions. For example, hybridizing this compound with a known anti-inflammatory agent could result in a compound with both antimalarial and anti-inflammatory properties, which would be beneficial in treating the symptoms of malaria. rsc.org
Multi-target Ligands: Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. Designing multi-target ligands that can simultaneously modulate several key biological targets is a rational approach to developing more effective therapies. mdpi.com The this compound scaffold can be decorated with various functional groups to optimize its binding to different targets. For instance, a derivative could be designed to inhibit both a protein kinase and a topoisomerase, offering a multi-pronged attack on cancer cells.
Theranostic Agents: The fusion of therapeutic and diagnostic functionalities into a single agent, known as a theranostic, represents a significant advancement in personalized medicine. The quinoline ring is known for its fluorescent properties, which can be exploited for diagnostic imaging. nih.gov By incorporating a therapeutic moiety and a targeting ligand onto the this compound scaffold, it may be possible to develop agents that can simultaneously visualize diseased tissue and deliver a therapeutic payload. For example, quinoline-based fibroblast activation protein (FAP) inhibitors have been developed as theranostic tracers for cancer imaging and therapy.
The development of multifunctional scaffolds based on this compound could lead to the creation of next-generation therapeutics with improved efficacy and safety profiles. The table below provides examples of potential multifunctional scaffolds.
| Multifunctional Scaffold Type | Design Strategy | Potential Application |
| Molecular Hybrids | Covalent linkage of two distinct pharmacophores. | Dual-action drugs for complex diseases (e.g., cancer, infectious diseases). |
| Multi-target Ligands | Functionalization to interact with multiple biological targets. | Enhanced efficacy and reduced resistance in cancer and neurodegeneration. |
| Theranostic Agents | Integration of therapeutic and diagnostic (e.g., fluorescent) moieties. | Personalized medicine for targeted imaging and therapy. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
